1-(4-Amino-phenyl)-2-isopropylamino-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHURBFXYVURCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7662-24-0 | |
| Record name | 1-(4-aminophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Amino Phenyl 2 Isopropylamino Ethanol
Strategies for Chiral and Achiral Synthesis of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol
The synthesis of β-amino alcohols like this compound can be approached through numerous routes. The choice of method often depends on the desired stereochemistry of the final product. Key strategies include the reduction of α-amino ketones and the ring-opening of epoxides. rroij.com
Stereoselective Approaches to this compound
Achieving stereoselectivity is crucial when synthesizing chiral molecules for specific biological applications. Several methods have been developed for the asymmetric synthesis of β-amino alcohols.
One of the most common methods is the asymmetric reduction of a prochiral α-amino ketone . The precursor, 1-(4-aminophenyl)-2-(isopropylamino)ethan-1-one, can be reduced using chiral reducing agents. Reagents like those developed by Corey (CBS reagents) or Noyori's chiral ruthenium catalysts are known for their high enantioselectivity in ketone reductions. uwindsor.ca The choice of catalyst can direct the formation of either the (R)- or (S)-enantiomer of the final amino alcohol. The transition state involves coordination of the catalyst to the ketone, with steric factors dictating the facial selectivity of the hydride delivery. uwindsor.ca
Another powerful stereoselective method is the aminolysis of a chiral epoxide . organic-chemistry.org This approach involves the ring-opening of a chiral 2-(4-aminophenyl)oxirane with isopropylamine (B41738). The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center attacked by the amine. rroij.comemich.edu This method's success is contingent on the availability of the enantiomerically pure epoxide precursor.
More recent strategies include asymmetric C-H amination . These innovative methods can install the amino group at the β-position of an alcohol precursor with high regio- and enantioselectivity, often using a multi-catalytic system involving a chiral copper catalyst and a photocatalyst. nih.gov This approach complements traditional methods by offering a different bond disconnection strategy. nih.gov
| Stereoselective Method | Key Precursor(s) | Principle | Typical Reagents/Catalysts |
| Asymmetric Ketone Reduction | 1-(4-aminophenyl)-2-(isopropylamino)ethan-1-one | Enantioselective hydride delivery to a prochiral ketone | CBS reagents, Chiral Ru-BINAP catalysts |
| Chiral Epoxide Aminolysis | (R)- or (S)-2-(4-aminophenyl)oxirane, Isopropylamine | SN2 ring-opening with inversion of stereochemistry | Lewis acids (e.g., Sc(OTf)₃), Chiral ligands |
| Asymmetric C-H Amination | 2-(4-aminophenyl)ethanol | Radical relay mechanism with intramolecular H-atom transfer | Chiral Copper catalysts, Iridium photocatalysts |
Convergent and Divergent Synthetic Pathways for the Ethanolamine (B43304) Moiety
The synthesis of the ethanolamine core can be designed using either convergent or divergent strategies, which offer advantages in efficiency and the ability to create molecular libraries.
Conversely, a divergent synthesis starts from a common intermediate that can be elaborated into a variety of structurally related analogues. For instance, a key intermediate like 1-(4-nitrophenyl)-2-bromoethanone could be reacted with a library of different amines (including isopropylamine) to generate a range of β-amino ketone precursors. Subsequent reduction of the ketone and the nitro group would yield a library of 1-(4-aminophenyl)-2-(alkylamino)-ethanol analogues. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Precursor Chemistry and Derivatization Routes to this compound Analogues
The synthesis of the target compound and its analogues relies heavily on the chemistry of readily available precursors, particularly those derived from acetophenone (B1666503).
Acetophenone-Derived Synthetic Intermediates
A common and practical starting material for the synthesis is 4-aminoacetophenone or its protected precursor, 4-nitroacetophenone. researchgate.netchemicalbook.com The latter is often preferred to avoid side reactions involving the reactive amino group during the initial synthetic steps.
A typical synthetic sequence is as follows:
α-Bromination : 4-Nitroacetophenone is first subjected to α-bromination to yield 2-bromo-1-(4-nitrophenyl)ethanone. This intermediate is a versatile electrophile.
Amination : The α-bromo ketone then undergoes nucleophilic substitution with isopropylamine. This reaction forms the α-amino ketone intermediate, 1-(4-nitrophenyl)-2-(isopropylamino)ethan-1-one. rsc.org
Reduction : The final steps involve the reduction of both the ketone and the nitro group. The ketone is typically reduced first to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). cdnsciencepub.com Subsequently, the nitro group is reduced to the primary amine, often through catalytic hydrogenation (e.g., using H₂, Pd/C), to yield the final product. researchgate.net
The Mannich reaction represents an alternative pathway, where acetophenone, an aldehyde, and an amine are condensed in a one-pot reaction to form a β-aminoketone, which can then be reduced. nih.gov
| Starting Material | Key Intermediate(s) | Key Reactions |
| 4-Nitroacetophenone | 2-Bromo-1-(4-nitrophenyl)ethanone | α-Bromination |
| 1-(4-Nitrophenyl)-2-(isopropylamino)ethan-1-one | Nucleophilic Substitution | |
| 1-(4-Nitrophenyl)-2-(isopropylamino)ethanol | Ketone Reduction (e.g., NaBH₄) | |
| 1-(4-Aminophenyl)-2-(isopropylamino)ethanol | Nitro Reduction (e.g., H₂/Pd/C) |
Functional Group Interconversions on the Phenyl and Amino Moieties
Functional group interconversions are essential for synthesizing the target compound and its analogues. The most critical transformation is the reduction of the nitro group on the phenyl ring to a primary amine. researchgate.netchemicalbook.com This is typically performed as one of the final steps to prevent the amine from interfering with earlier reactions. Catalytic hydrogenation is a clean and efficient method for this conversion.
The primary aromatic amine of this compound is a versatile handle for further derivatization to create analogues. Standard reactions for aromatic amines can be employed, such as:
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Alkylation : Introduction of alkyl groups via reductive amination or other alkylation methods. researchgate.net
Diazotization : Conversion to a diazonium salt, which can then be substituted with various other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.
These modifications allow for systematic exploration of how changes to the chemical structure affect the molecule's properties.
Mechanistic Investigations of Synthetic Reactions involving Beta-Amino Alcohols
The synthesis of β-amino alcohols involves several key reactions whose mechanisms have been studied to optimize conditions and selectivity.
The aminolysis of epoxides is a cornerstone reaction in β-amino alcohol synthesis. mit.edutandfonline.com The mechanism is typically a bimolecular nucleophilic substitution (SN2). The amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of the β-amino alcohol. In the case of unsymmetrical epoxides, the regioselectivity of the amine attack (i.e., at the more or less substituted carbon) can be influenced by steric factors and the presence of catalysts. rroij.com Under neutral or basic conditions, the amine usually attacks the less sterically hindered carbon atom. rroij.com
The reduction of α-amino ketones with hydride reagents like NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated (typically during workup) to yield the final alcohol. The stereochemical outcome of this reduction can be controlled by using sterically demanding reducing agents or chiral catalysts that favor hydride delivery to one face of the carbonyl group over the other. uwindsor.cacdnsciencepub.com
More advanced syntheses, such as photocatalytic C-H amination, proceed through radical-based mechanisms . In one proposed mechanism, a photocatalyst generates a nitrogen-centered radical from a suitable precursor. nih.gov This radical then undergoes a regioselective 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at the β-position, which is then trapped to form the C-N bond, ultimately leading to the β-amino alcohol after hydrolysis. nih.gov
Computational Studies on Reaction Mechanisms for this compound Synthesis
While specific computational studies exclusively detailing the synthesis of this compound are not extensively documented in publicly available literature, the fundamental reaction, the aminolysis of an epoxide, has been the subject of theoretical investigation. A key synthetic route to this compound involves the ring-opening of a precursor, such as 4-aminostyrene oxide, with isopropylamine.
Density Functional Theory (DFT) has been employed to investigate the mechanism of similar epoxide ring-opening reactions. For instance, a study on the ring-opening of cyclohexene (B86901) oxide catalyzed by a heterodinuclear Al(III)/K(I) complex utilized DFT to map the reaction pathway. figshare.com Such studies typically involve optimizing the geometries of reactants, transition states, and products to calculate the activation energies and reaction enthalpies. These calculations provide insights into the stereochemistry and regioselectivity of the reaction, which are crucial for the synthesis of specific isomers of β-amino alcohols. The general mechanism for the aminolysis of an epoxide proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. Computational models can help predict whether the reaction follows an SN1 or SN2 pathway and can elucidate the role of the catalyst in activating the epoxide and facilitating the nucleophilic attack.
Role of Catalysis in the Formation of this compound
Catalysis plays a pivotal role in the synthesis of this compound and its precursors, enhancing reaction rates, yields, and selectivity. A common synthetic strategy involves the catalytic reduction of a nitro-group-containing precursor to the desired amino group.
One relevant example is the synthesis of 2-(o-aminophenyl)ethanol from 2-(o-nitrophenyl)ethanol through catalytic hydrogenation. A patented process for this transformation utilizes a Raney nickel catalyst in the presence of a small amount of an alkali compound, such as sodium hydroxide. google.com This method achieves high conversion and yield of the aminophenyl ethanol (B145695) derivative. google.com Another catalytic system for the reduction of a nitro to an amino group in a similar structure involves a Pt-SnO2/C catalyst. chemicalbook.com
Furthermore, the synthesis of a key precursor, α-(p-aminophenyl)-ethanol, has been achieved through the reduction of p-nitro acetophenone using sodium borohydride in the presence of a cobalt (II) phthalocyanine (B1677752) catalyst. prepchem.com This catalytic system provides a 79% yield of the desired product. prepchem.com
The direct ring-opening of aryloxyepoxides with isopropylamine has also been investigated. While this study was conducted under solvent-free microwave irradiation without a traditional catalyst, it highlights an alternative method of activation that can drive the reaction to completion in a significantly shorter time than classical heating methods. researchgate.net
| Precursor/Analog | Catalytic System | Key Transformation | Reference |
| 2-(o-nitrophenyl)ethanol | Raney nickel / NaOH | Reduction of nitro group | google.com |
| p-nitrophenyl ethanol | Pt-SnO2/C | Reduction of nitro group | chemicalbook.com |
| p-nitro acetophenone | Cobalt (II) phthalocyanine / NaBH4 | Reduction of nitro group | prepchem.com |
| Aryloxyepoxides | None (Microwave irradiation) | Ring-opening with isopropylamine | researchgate.net |
Novel Synthetic Approaches and Green Chemistry Considerations for this compound
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of this compound and its intermediates, several novel and green approaches have been explored.
A notable green synthesis of the precursor 1-(4-Aminophenyl)ethanol utilizes microbial catalysts. jacsdirectory.com Specifically, Baker's Yeast (Saccharomyces cerevisiae), both in its free and immobilized form, has been successfully employed for this transformation in an aqueous medium. jacsdirectory.com This biocatalytic method offers high optical purity of the product and aligns with the principles of green chemistry by using a renewable catalyst and a benign solvent. jacsdirectory.com
Biocatalysis, in general, presents a powerful tool for the stereoselective synthesis of vicinal amino alcohols. rsc.org Enzymes such as lipases and transaminases are increasingly being used for these transformations. rsc.orgresearchgate.net For instance, lipase (B570770) from Aspergillus Oryzae has been used in a one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines, showcasing the potential for enzymatic catalysis in this area. growingscience.com The use of biocatalysts can lead to high enantioselectivity, which is often a critical requirement for pharmacologically active compounds. nih.gov
Another green chemistry consideration is the use of solvent-free reaction conditions. The aforementioned microwave-assisted ring opening of aryloxyepoxides with isopropylamine is an example of such an approach. researchgate.net By eliminating the need for a solvent, this method reduces waste and can lead to a more energy-efficient process.
| Approach | Key Feature | Compound/Class | Reference |
| Microbial Catalysis | Use of Baker's Yeast | 1-(4-Aminophenyl)ethanol | jacsdirectory.com |
| Biocatalysis | Use of enzymes (e.g., lipases) | β-amino alcohols | rsc.orgresearchgate.netgrowingscience.com |
| Microwave-assisted Synthesis | Solvent-free conditions | Aryloxypropanolamines | researchgate.net |
Structure Activity Relationship Sar Studies of 1 4 Amino Phenyl 2 Isopropylamino Ethanol and Its Analogues
Elucidation of Key Pharmacophoric Features in 1-(4-Amino-phenyl)-2-isopropylamino-ethanol Analogues
Pharmacophore modeling for β-adrenergic receptor agonists, the class to which this compound belongs, has identified several essential chemical features required for potent and selective activity. nih.gov A common pharmacophore model for these ligands includes a hydrogen bond donor, a hydrogen bond acceptor, a positively ionizable group, and aromatic regions. nih.govd-nb.info The ethanolamine (B43304) moiety (–OH–C₂H₅–NH–) is considered a central scaffold and a minimum pharmacophore, as it is structurally representative of endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862). d-nb.infonih.gov The hydroxyl group can function as both a hydrogen bond donor and acceptor, while the amine group is typically protonated, providing a key ionic interaction with the receptor. d-nb.inforesearchgate.net
Role of Phenyl Substitution on Molecular Recognition
The substitution pattern on the phenyl ring is a major determinant of both the potency and selectivity of phenylethanolamine analogues. The nature and position of these substituents critically influence the molecule's ability to bind effectively to its target receptor.
For instance, hydroxyl groups on the phenyl ring are crucial for activity at β-adrenoceptors. The presence of 3,4-dihydroxy substitution on the phenylethanolamine scaffold is required for potent activation of both β₁ and β₂ subtypes. nih.govkarger.com In contrast, analogues with a 3,5-dihydroxy substitution pattern exhibit selectivity for the β₂-subtype. nih.govkarger.com This highlights how the specific placement of hydrogen-bonding groups on the aromatic ring can fine-tune receptor subtype selectivity.
Replacing the hydroxyl groups with other functionalities significantly alters the activity profile. Studies on related compounds, such as soterenol and its analogues, which feature a 3-methanesulphonamido and a 4-hydroxy group, demonstrate that this combination is also effective for β-adrenoceptor stimulation. nih.gov The table below summarizes the effects of various phenyl substitutions on β-adrenoceptor activity based on findings from related phenylethanolamine compounds.
| Phenyl Substitution Pattern | Effect on β-Adrenoceptor Activity | Reference |
|---|---|---|
| 3,4-Dihydroxy | Potent, non-selective activation of β₁ and β₂ subtypes | nih.govkarger.com |
| 3,5-Dihydroxy | Selective activation of the β₂ subtype | nih.govkarger.com |
| 3-Methanesulphonamido, 4-Hydroxy | Effective β-adrenoceptor stimulant activity | nih.gov |
| 4-Nitro | Compound acts as a β-adrenergic receptor antagonist | nih.govnih.gov |
Influence of the Isopropylamino Group on Activity Profiles
The substituent on the amine nitrogen plays a pivotal role in determining the selectivity of the compound for different β-adrenoceptor subtypes. nih.gov For the parent compound, the N-isopropyl group is a key feature contributing to its activity profile.
| N-Substituent | Relative β₂-Selectivity | Relative Potency | Reference |
|---|---|---|---|
| Isopropyl (in Soterenol) | Highest | Lower than N-t-butyl and N-(1-phenyl-t-butyl) | nih.gov |
| t-Butyl | Lower | Higher than N-isopropyl | nih.gov |
| 1-Phenyl-t-butyl | Lower | Similar to N-t-butyl | nih.gov |
Impact of Structural Modifications on Molecular Interactions of this compound
Beyond substitutions on the aromatic ring and the amine, modifications to the core structure, including the ethanolamine backbone and the conformational freedom of the amine substituent, have profound effects on molecular interactions and biological activity.
Modifications at the Ethanolamine Backbone
The ethanolamine backbone is a cornerstone of the pharmacophore for most β-agonists. nih.gov This structural motif is highly conserved because it correctly positions the hydroxyl and amino groups for critical interactions with the receptor. d-nb.info The hydroxylated carbon (benzylic alcohol) is known to interact with a chirally discriminating residue in the β₂-adrenoceptor, while the protonated nitrogen atom forms a crucial ion pair with an aspartate residue in transmembrane domain 3 of the receptor. researchgate.net
Given its fundamental role, modifications to this backbone are generally detrimental to activity. Research has focused more on altering the terminal phenyl and amine groups rather than the central ethanolamine moiety. nih.gov This preservation underscores its role as the minimum essential scaffold for binding and activation. d-nb.infonih.gov
Variations in the Amine Substituents and their Conformational Effects
This flexibility can be constrained to study its effect on activity. For example, creating cyclic analogues, such as incorporating the ethanolamine side chain into a morpholine ring, restricts the molecule to a more rigid conformation. nih.gov A study of 2-(p-nitrophenyl)-4-isopropylmorpholine, a cyclic analogue of a related phenylethanolamine, was conducted to evaluate how such conformational restrictions impact β-receptor blocking activity. nih.gov Such studies demonstrate that while some flexibility is necessary for adopting the optimal binding pose, constraining the molecule in a bioactive conformation can be a useful strategy in drug design. The size of the N-substituent, such as isopropyl versus the larger t-butyl group, can also sterically hinder rotation around the C-N bond, influencing the molecule's accessible conformations and how it fits into the receptor's binding pocket. nih.gov
Stereochemical Considerations in the Structure-Activity Relationships of this compound Isomers
The carbon atom bearing the hydroxyl group in the ethanolamine backbone is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S isomers). Biological systems, particularly receptors, are chiral, and thus they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other.
For phenylethanolamines and related β-blockers, the biological activity typically resides in one specific enantiomer. mdpi.com The interaction of the benzylic alcohol with a chirally discriminating asparagine residue in the β₂-adrenoceptor is a key reason for this stereoselectivity. researchgate.net Studies on the optical isomers of the closely related compound 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA) have been performed to evaluate the differential effects of the D(-) and L(+) isomers. nih.gov
In the broader class of arylaminoethanol drugs, the (–)-enantiomers are generally more active than the (+)-enantiomers. mdpi.com For β-agonists, it is typically the R-isomer that possesses the majority of the pharmacological activity. This stereochemical preference is also observed in metabolic pathways; for example, the enzyme phenylethanolamine N-methyl transferase (PNMT) shows a substrate preference for the R-(−)-enantiomer of phenylethanolamine. wikipedia.org
| Compound Class/Example | More Active Enantiomer | Biological Target/Interaction | Reference |
|---|---|---|---|
| Arylaminoethanol β-blockers | (–)-enantiomer | β-adrenergic receptors | mdpi.com |
| Phenylethanolamine (substrate) | R-(−)-enantiomer | Phenylethanolamine N-methyl transferase (PNMT) | wikipedia.org |
| β₂-agonists | Typically the R-isomer | Interaction with chirally discriminating Asn293 | researchgate.net |
| 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA) | Optical isomers (D(-) and L(+)) show different effects | Cardiac and metabolic parameters | nih.gov |
Differential Activities of Enantiomers and Diastereomers
The presence of two chiral centers in many analogues of this compound leads to the existence of enantiomers and diastereomers, each of which can exhibit unique pharmacological profiles. It is a well-established principle in pharmacology that enantiomers of a chiral drug can differ significantly in their biological activity, both qualitatively and quantitatively. nih.gov This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is often necessary for optimal binding and activation.
For phenylethanolamine derivatives that interact with adrenergic mechanisms, the biological activity is often predominantly associated with one enantiomer. nih.gov For instance, in a study of the related compound formoterol, a β2-adrenoceptor agonist, the (R;R)-enantiomer was found to be the most potent, while the other stereoisomers—(R;S), (S;R), and (S;S)—exhibited significantly lower potencies. nih.gov This highlights the critical role of the stereochemical configuration at both chiral centers in determining the pharmacological effect.
While specific studies on the separated enantiomers of this compound are not extensively detailed in publicly available literature, research on the optical isomers of the closely related compound 1-(4'-nitrophenyl)-2-isopropylamino-ethanol (INPEA) provides valuable insights. Pharmacological investigations of the D(-) and L(+) isomers of INPEA have demonstrated differential effects on cardiovascular parameters, such as arterial pressure and heart rate, as well as on the pressor responses to adrenaline and noradrenaline. nih.gov This suggests that the stereochemistry at the benzylic carbon and the carbon bearing the amino group plays a pivotal role in the interaction with adrenergic receptors.
The general SAR for β-adrenergic agonists indicates that a secondary amine in the phenylethanolamine side chain is crucial for receptor stimulation. nih.gov Furthermore, the configuration of the hydroxyl group-bearing carbon is critical for optimal affinity to the beta-receptor, with the (S)-configuration being typically much more potent. slideshare.net
Chiral Purity and its Significance in SAR Studies
The enantiomeric purity of a compound is of paramount importance in SAR studies and drug development. nih.govamericanpharmaceuticalreview.com As enantiomers can have different, and sometimes opposing, pharmacological effects, the presence of an unwanted enantiomer as an impurity can confound the interpretation of experimental results and lead to an inaccurate assessment of the potency and efficacy of the desired enantiomer. nih.gov The less active or inactive enantiomer is not always inert and may contribute to side effects or even antagonize the action of the active enantiomer.
Regulatory agencies, recognizing the potential for different pharmacological profiles between enantiomers, have increasingly stringent requirements for the characterization and marketing of chiral drugs. americanpharmaceuticalreview.comlongdom.org This has led to a trend towards the development of single-enantiomer drugs, often referred to as "chiral switching," where a previously marketed racemic mixture is replaced by its therapeutically active isomer.
In the context of SAR studies for this compound and its analogues, ensuring high chiral purity is essential for several reasons:
Accurate Potency Determination: The presence of a less active enantiomer will lead to an underestimation of the true potency of the active enantiomer.
Unmasking Subtle SAR Trends: Small changes in molecular structure may lead to subtle changes in activity. These can be masked by the "noise" introduced by an enantiomerically impure sample.
Avoiding Misinterpretation of Receptor Subtype Selectivity: Different enantiomers may exhibit different selectivities for receptor subtypes (e.g., β1 vs. β2 adrenergic receptors). Testing a racemic mixture could obscure these differences.
The certainty of potency ratios observed for chiral drugs is limited by the enantiomeric purity and by unspecific effects of the least active enantiomer at very high concentrations. nih.gov Therefore, the synthesis of stereochemically pure compounds and the use of analytical techniques to verify their enantiomeric excess are critical prerequisites for conducting meaningful and reliable SAR studies.
Computational Approaches to SAR Analysis for this compound Derivatives
Computational methods have become indispensable tools in modern drug discovery and SAR analysis. These in silico techniques provide valuable insights into the molecular interactions between ligands and their biological targets, helping to rationalize observed SAR data and guide the design of new, more potent, and selective compounds. For this compound derivatives, computational approaches can be employed to study their interactions with β-adrenergic receptors.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking a series of analogues into the binding site of a β-adrenergic receptor model, researchers can:
Identify key amino acid residues involved in binding.
Understand the role of different functional groups on the ligand in receptor recognition.
Explain the observed differences in activity between enantiomers and diastereomers based on their predicted binding modes.
Predict the binding affinity of novel, yet-to-be-synthesized compounds.
For example, computational studies on β-adrenergic receptors have identified structural features of drug-receptor interactions that may account for their conformational state and stereospecific preferences. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for this compound derivatives, it is possible to:
Identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are most important for activity.
Predict the activity of new analogues before their synthesis.
Gain a deeper understanding of the mechanism of action at a molecular level.
Both 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA) studies have been successfully applied to various classes of β-adrenergic ligands to elucidate the structural requirements for their activity. mdpi.com These studies often highlight the importance of steric, electrostatic, and hydrophobic fields in determining the binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This approach can be used to:
Assess the stability of the predicted binding poses from molecular docking.
Investigate the conformational changes in the receptor upon ligand binding.
Calculate the binding free energy, which can be correlated with experimental binding affinities.
Molecular and Biochemical Mechanisms of Action of 1 4 Amino Phenyl 2 Isopropylamino Ethanol
Ligand-Receptor Binding Interactions of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol
The interaction of a ligand with its receptor is the initial event that triggers a cellular response. For compounds like this compound, the primary targets are expected to be adrenoceptors.
In Vitro Adrenoceptor Binding Affinity and Selectivity
The affinity and selectivity of a compound for its receptor subtypes are critical determinants of its pharmacological effects. For β-adrenoceptor antagonists, selectivity often refers to the preferential binding to β1-adrenergic receptors, which are predominantly located in the heart, over β2-adrenergic receptors, which are abundant in the lungs and other tissues. This "cardioselectivity" is a key feature of many clinically important beta-blockers.
While direct binding data for this compound are not available, the binding affinities of its structural analogues provide insight into its likely properties. Practolol (B1678030), acebutolol (B1665407), and atenolol (B1665814) are all recognized as cardioselective, exhibiting a higher affinity for β1-adrenoceptors compared to β2-adrenoceptors.
Table 1: Comparative Adrenoceptor Binding Affinities of Structurally Related Compounds
| Compound | β1-Adrenoceptor Affinity (Ki, nM) | β2-Adrenoceptor Affinity (Ki, nM) | Selectivity (β2/β1) |
|---|---|---|---|
| Practolol | 63 | 1500 | ~24 |
| Acebutolol | 347 | 8320 | ~24 |
| Atenolol | 148 | 6920 | ~47 |
Note: Ki values represent the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for β2 by the Ki for β1. Data are compiled from various sources and may show variability depending on the experimental conditions.
Based on the data for these related compounds, it is hypothesized that this compound would also exhibit selective binding to β1-adrenoceptors. The presence of the para-amino group on the phenyl ring is a common structural feature among these cardioselective agents.
Exploration of Alternative Receptor Targets for Amino-Ethanol Compounds
While the primary targets of arylethanolamines are adrenoceptors, the possibility of interactions with other receptor systems cannot be entirely excluded. However, for cardioselective β-blockers like atenolol, acebutolol, and practolol, there is limited evidence in the scientific literature of significant, clinically relevant binding to other G-protein coupled receptors or ion channels at therapeutic concentrations. Their pharmacological actions are overwhelmingly attributed to their effects on the β-adrenergic system. Broader searches for "amino-ethanol compounds" reveal that the ethanolamine (B43304) scaffold can be found in ligands for various receptors, but the specific substitutions present in this compound strongly direct its activity towards adrenoceptors.
Enzymatic Interaction and Modulation Studies with this compound
Inhibition and Activation Profiles of Relevant Enzymes
The potential for a drug to inhibit or induce metabolic enzymes can lead to drug-drug interactions. The structurally related compounds offer some clues in this regard.
Atenolol is known to be a poor inhibitor of cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This low potential for metabolic drug interactions is a notable characteristic.
Acebutolol 's metabolic profile is more complex. While not a potent inhibitor of most CYPs, its metabolism is mediated by specific enzymes.
Practolol has been shown to inhibit the synthesis of gastrointestinal mucosal glycoproteins, an effect not observed with acebutolol or atenolol and is independent of its β-blocking activity. nih.gov
Given the minimal metabolism of atenolol, it is plausible that this compound might also have a low propensity for inhibiting major CYP enzymes. However, without direct experimental data, this remains speculative.
Substrate Specificity of Metabolic Enzymes for this compound
The enzymes responsible for the metabolism of a drug determine its pharmacokinetic properties.
Atenolol undergoes very limited hepatic metabolism, with approximately 90% of the administered dose being excreted unchanged by the kidneys. researchgate.net It is not a significant substrate for CYP enzymes. nih.govnih.gov
Acebutolol is extensively metabolized, primarily through hydrolysis by carboxylesterase 2 (CES2) to its active metabolite, diacetolol. Further metabolism of a hydrolytic intermediate of acebutolol is carried out by CYP2C19. nih.gov
Practolol is a known substrate for CYP2D6. nih.gov
The metabolic pathway of this compound would likely depend on the nature of the amino-substituent on the phenyl ring. If it is a primary amine, it could be a substrate for various phase II conjugation reactions. The extent of its interaction with CYP enzymes would require experimental verification.
Intracellular Signaling Pathway Investigations Perturbed by this compound
As a presumed β-adrenoceptor antagonist, this compound would modulate the intracellular signaling pathways typically activated by catecholamines like adrenaline and noradrenaline.
β-adrenergic receptors are G-protein coupled receptors (GPCRs). The β1 and β2 subtypes are primarily coupled to the stimulatory G-protein, Gs. The canonical signaling cascade initiated by agonist binding to these receptors involves the following steps:
G-protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).
Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.
cAMP Production: Activated adenylyl cyclase converts ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.
Phosphorylation of Downstream Targets: Activated PKA phosphorylates various intracellular proteins, leading to a cellular response. In cardiac myocytes, for example, PKA phosphorylates L-type calcium channels and phospholamban, resulting in increased heart rate and contractility.
An antagonist like this compound would competitively bind to the β-adrenoceptor, preventing the binding of endogenous catecholamines. This blockade would inhibit the activation of the Gs protein and the subsequent downstream signaling cascade, leading to a reduction in adenylyl cyclase activity, lower intracellular cAMP levels, and decreased PKA-mediated phosphorylation. In the heart, this would manifest as a decrease in heart rate and contractility.
Recent research has also indicated that β-adrenergic receptor signaling can be more complex, with some evidence suggesting that under certain conditions, such as after PKA-mediated phosphorylation, the β2-receptor can switch its coupling from Gs to the inhibitory G-protein, Gi. nih.gov Furthermore, β1-adrenergic receptors can also activate signaling pathways independent of cAMP, such as the MAPK/MSK pathway. nih.gov An antagonist would block all of these potential downstream effects initiated by receptor activation.
Modulation of Second Messenger Systems (e.g., cAMP)
The interaction of this compound with β-adrenergic receptors is anticipated to directly influence the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). β-adrenergic receptors are G-protein coupled receptors that, upon activation by endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), stimulate the enzyme adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cAMP.
By acting as an antagonist, this compound would bind to β-adrenergic receptors without eliciting the conformational changes necessary for the activation of the associated G-protein (Gs). This competitive binding prevents catecholamines from activating the receptor, thereby inhibiting the stimulation of adenylyl cyclase. The direct consequence of this inhibition is a reduction in the intracellular production of cAMP.
The downstream effects of decreased cAMP levels are significant and tissue-dependent. In cardiac muscle, for instance, lower cAMP concentrations lead to reduced activation of protein kinase A (PKA). PKA is responsible for phosphorylating various intracellular proteins, including L-type calcium channels and phospholamban, which in turn increase heart rate and contractility. Therefore, the modulation of the cAMP system by this compound is expected to result in a negative chronotropic and inotropic effect on the heart.
| Receptor Target | Agonist | Effect on Adenylyl Cyclase | Consequence on cAMP |
| β1-Adrenergic Receptor | Epinephrine, Norepinephrine | Stimulation | Increased production |
| β1-Adrenergic Receptor | This compound (anticipated) | Inhibition (antagonism) | Decreased production |
Protein-Protein Interactions Influenced by the Compound
The most significant protein-protein interaction influenced by this compound is its direct binding to β-adrenergic receptors. This interaction is the foundational step for its pharmacological activity. The binding of this compound to the receptor's ligand-binding pocket competitively inhibits the binding of endogenous catecholamines. nih.gov
This drug-receptor interaction prevents the receptor from undergoing the necessary conformational changes required to interact with and activate its cognate G-protein. The interaction between the β-adrenergic receptor and the Gs protein is a critical protein-protein interaction in the signal transduction cascade. By stabilizing the inactive conformation of the receptor, this compound effectively uncouples the receptor from its downstream signaling partner, the Gs protein.
Beyond this primary interaction, the subsequent cascade of protein-protein interactions that are modulated include:
G-protein subunit dissociation: The inhibited G-protein fails to dissociate its α-subunit from the βγ-subunits.
Adenylyl cyclase activation: The non-dissociated Gαs-subunit is unable to bind to and activate adenylyl cyclase.
PKA activation: The reduced levels of cAMP prevent its binding to the regulatory subunits of PKA, thereby keeping the catalytic subunits inactive.
Investigation of Isomeric Differences in the Molecular Activity of this compound
The ethanolamine side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. Consequently, this compound exists as a pair of enantiomers, (R)- and (S)-isomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significant differences in their biological activity. pioneerpublisher.com
In the case of β-adrenergic antagonists, the biological activity predominantly resides in one of the enantiomers. For compounds structurally related to this compound, such as practolol and propranolol, the (S)-enantiomer is significantly more potent in its β-blocking activity than the (R)-enantiomer. nih.govmdpi.com This stereoselectivity is attributed to the specific three-dimensional arrangement of the functional groups, which allows for a more favorable interaction with the chiral binding site of the β-adrenergic receptor.
Pharmacological studies on stereoisomeric derivatives of practolol have demonstrated a clear dependence of potency and receptor specificity on the configuration of the asymmetric carbon atom. nih.gov The (S)-configuration at the chiral center of the side chain is consistently associated with higher affinity for β-adrenergic receptors and, consequently, greater antagonistic activity. nih.gov Therefore, it is highly probable that the (S)-enantiomer of this compound is the more pharmacologically active isomer.
| Isomer of Related Beta-Blockers | Relative Potency | Receptor Interaction |
| (S)-Practolol | High | High affinity for β1-adrenergic receptors |
| (R)-Practolol | Low | Low affinity for β1-adrenergic receptors |
| (S)-Propranolol | High | High affinity for β-adrenergic receptors |
| (R)-Propranolol | Low | Low affinity for β-adrenergic receptors |
Metabolic Pathways and Biotransformation Studies of 1 4 Amino Phenyl 2 Isopropylamino Ethanol
Identification of In Vitro Metabolic Enzymes for 1-(4-Amino-phenyl)-2-isopropylamino-ethanol
The biotransformation of xenobiotics is a complex process predominantly carried out by a series of metabolic enzymes. For the compound this compound, while direct in vitro studies are not extensively documented in publicly available literature, its metabolic fate can be inferred from the well-established metabolic pathways of its constituent chemical moieties: a 4-aminophenol group and an N-isopropylamino-ethanol side chain.
Cytochrome P450-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the phase I metabolism of a vast array of compounds. For this compound, CYP-mediated reactions are anticipated to occur at both the aromatic amine and the N-isopropylamino group.
Aromatic amines are known substrates for several CYP isoforms, with N-hydroxylation being a primary metabolic activation step. nih.gov Studies on various aromatic amines have demonstrated the significant involvement of CYP1A2 and, to a lesser extent, CYP1A1 in this process. nih.gov This reaction would lead to the formation of a hydroxylamine metabolite. Theoretical studies employing density functional theory have been used to simulate the hydroxylation metabolism of aromatic amines, providing insights into the reaction's activation energy. nih.gov
Furthermore, the isopropylamino group is susceptible to N-dealkylation , a common metabolic pathway for secondary and tertiary amines catalyzed by CYP enzymes. nih.govnih.govresearchgate.netresearchgate.net This process involves the removal of the isopropyl group, leading to the formation of a primary amine. The specific CYP isoforms involved in the N-dealkylation of this particular compound would require experimental determination, but various CYPs are known to catalyze such reactions. Oxidative deamination, another potential pathway, can convert the amine to a ketone or aldehyde. wikipedia.orgnih.gov
The ethanol (B145695) moiety of the side chain could also be a target for oxidation, potentially mediated by alcohol dehydrogenase or CYP enzymes, leading to the corresponding carboxylic acid.
| Potential CYP-Mediated Reaction | Affected Moiety | Key CYP Isoforms (Inferred) |
| N-Hydroxylation | 4-Amino-phenyl | CYP1A2, CYP1A1 |
| N-Dealkylation | Isopropylamino | Various CYPs |
| Oxidative Deamination | Isopropylamino | Monoamine Oxidase, other oxidases |
| Side Chain Oxidation | Ethanol | Alcohol Dehydrogenase, CYPs |
Glucuronidation and Sulfation Pathways
Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For this compound, the primary sites for conjugation are the phenolic hydroxyl group and the aromatic amino group.
Glucuronidation , the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to a substrate, is a major phase II pathway. wikipedia.orgyoutube.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The phenolic hydroxyl group of the 4-aminophenol moiety is a prime candidate for O-glucuronidation. Additionally, the aromatic amino group can undergo N-glucuronidation. wikipedia.orgnih.govnih.govhelsinki.fi Various UGT isoforms, including those from the UGT1A and UGT2B families, are known to catalyze the glucuronidation of phenols and aromatic amines. nih.govnih.gov
Sulfation , the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is another important phase II conjugation reaction catalyzed by sulfotransferases (SULTs). The phenolic hydroxyl group is a common substrate for sulfation, leading to the formation of a sulfate (B86663) conjugate. The aromatic amine can also be a target for sulfation.
| Conjugation Reaction | Affected Moiety | Enzyme Family |
| O-Glucuronidation | Phenolic Hydroxyl | UGTs |
| N-Glucuronidation | Aromatic Amino | UGTs |
| O-Sulfation | Phenolic Hydroxyl | SULTs |
| N-Sulfation | Aromatic Amino | SULTs |
Characterization of Major Metabolites and Transformation Products of this compound
The characterization of metabolites is essential for understanding the complete biotransformation profile of a compound. Although specific metabolites of this compound have not been detailed in the available literature, potential transformation products can be predicted based on the metabolic pathways discussed above.
Isolation and Structural Elucidation of Metabolites
The standard workflow for identifying metabolites involves in vitro incubation of the parent compound with liver microsomes, hepatocytes, or recombinant enzymes, followed by the isolation and structural elucidation of the resulting products. Techniques such as high-performance liquid chromatography (HPLC) are used for separation, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for structural identification.
Oxidative and Reductive Biotransformations
Based on the known metabolism of similar structures, the following oxidative and reductive biotransformations of this compound are plausible:
N-Hydroxylation: The aromatic amino group can be oxidized to a hydroxylamine.
N-Dealkylation: The isopropyl group can be removed from the secondary amine, yielding 1-(4-Amino-phenyl)-2-amino-ethanol.
Oxidative Deamination: The isopropylamino group could be oxidatively deaminated to form a ketone. wikipedia.orgnih.gov
Aromatic Hydroxylation: Although the aromatic ring is already substituted, further hydroxylation at other positions is a possibility.
Side-Chain Oxidation: The primary alcohol of the ethanol side chain can be oxidized to an aldehyde and then to a carboxylic acid.
Table of Potential Metabolites:
| Metabolite | Metabolic Reaction | Description |
| 1-(4-Hydroxylamino-phenyl)-2-isopropylamino-ethanol | N-Hydroxylation | Oxidation of the aromatic amino group. |
| 1-(4-Amino-phenyl)-2-amino-ethanol | N-Deisopropylation | Removal of the isopropyl group. |
| 1-(4-Amino-phenyl)-2-oxo-ethanol | Oxidative Deamination & Oxidation | Deamination of the side chain followed by oxidation. |
| 1-(4-Amino-phenyl)-2-isopropylamino-ethanoic acid | Side Chain Oxidation | Oxidation of the primary alcohol to a carboxylic acid. |
| Glucuronide Conjugate(s) | Glucuronidation | Conjugation at the phenolic hydroxyl or aromatic amino group. |
| Sulfate Conjugate(s) | Sulfation | Conjugation at the phenolic hydroxyl or aromatic amino group. |
Comparative Metabolic Fate of this compound Analogues in Model Systems
While direct comparative metabolic studies involving this compound are scarce, the metabolic fate of its structural analogues, such as 4-aminophenol and various N-alkylated amines, has been investigated in different model systems.
4-Aminophenol , the core aromatic structure, is a known metabolite of several drugs, including paracetamol. wikipedia.org Its metabolism involves both phase I and phase II reactions. In bacterial systems like Burkholderia sp., 4-aminophenol is metabolized via hydroxylation to 1,2,4-trihydroxybenzene. nih.govasm.org In mammalian systems, it primarily undergoes extensive glucuronidation and sulfation. wikipedia.org
The metabolism of the N-isopropylamino-ethanol side chain can be inferred from studies on other N-alkylated compounds. N-dealkylation is a common pathway for many drugs containing secondary amines. nih.govnih.govresearchgate.netresearchgate.net The rate and extent of N-dealkylation can be influenced by the nature of the alkyl group and the specific CYP450 isoforms involved.
Comparative studies with different animal models (e.g., rat, mouse, dog) and human in vitro systems (e.g., human liver microsomes) often reveal species-specific differences in metabolic profiles. These differences can be both quantitative (variations in the amounts of specific metabolites) and qualitative (formation of unique metabolites in certain species). Such variations are often attributed to differences in the expression and activity of metabolic enzymes like CYPs and UGTs across species.
In Vitro and Ex Vivo Metabolic Stability Assessments
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro and ex vivo systems, such as liver microsomes and hepatocytes, are routinely employed in early drug discovery to assess this parameter. These systems contain the primary enzymes responsible for drug metabolism, primarily the cytochrome P450 (CYP) superfamily.
For compounds structurally related to this compound, such as the beta-blocker practolol (B1678030) which shares the 4-acetamidophenoxy propanolamine backbone, in vitro studies have been conducted to elucidate their metabolic fate. For instance, the in vitro metabolism of practolol has been investigated in mammalian liver microsomes, revealing that its biotransformation is dependent on oxygen and NADPH, and is inhibited by carbon monoxide, indicating the involvement of CYP enzymes nih.gov. Such studies typically measure the rate of disappearance of the parent compound over time to determine its half-life (t½) and intrinsic clearance (CLint).
Table 1: Representative In Vitro Metabolic Stability Data for a Structurally Similar Compound (Practolol)
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Hamster | Liver Microsomes | - | High |
| Rat | Liver Microsomes | - | Moderate |
| Marmoset | Liver Microsomes | - | Low |
Note: Specific quantitative values for practolol's half-life and intrinsic clearance in this particular study were not provided in the abstract, but the relative rates of metabolism were described. nih.gov
Comparison of Metabolic Profiles Across Different Species (Research Models)
Understanding the differences in metabolic profiles across various animal species is crucial for the extrapolation of preclinical data to humans. The expression and activity of drug-metabolizing enzymes can vary significantly between species, leading to different metabolic pathways and rates of clearance.
Studies on practolol have demonstrated notable species differences in its metabolism. For example, the marmoset extensively deacetylates practolol, while the hamster is proficient in its hydroxylation nih.gov. In contrast, species such as the rat, mouse, guinea pig, and rabbit show more limited metabolism of the compound nih.gov. These findings underscore the importance of selecting appropriate animal models in preclinical development.
Should this compound undergo metabolic evaluation, a comparative study across species such as rat, dog, and monkey, alongside human in vitro systems, would be essential. The primary metabolites would likely arise from modifications to the aromatic ring, the ethanolamine (B43304) side chain, and the N-isopropyl group. Potential metabolic pathways could include:
Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.
N-dealkylation: Removal of the isopropyl group from the nitrogen atom.
Oxidation of the ethanolamine side chain.
Conjugation reactions: Glucuronidation or sulfation of the primary amino group or any newly formed hydroxyl groups.
Table 2: Observed Metabolic Pathways for Practolol in Different Species
| Species | Major Metabolic Pathway(s) | Key Metabolite(s) |
| Marmoset | Deacetylation | Desacetyl practolol |
| Hamster | Hydroxylation | 3-hydroxypractolol and its conjugate |
| Rat, Mouse, Guinea Pig, Rabbit | Limited Metabolism | Primarily unchanged practolol |
Impact of Structural Features on the Metabolic Stability of Ethanolamine Compounds
The chemical structure of a compound intrinsically dictates its susceptibility to metabolic enzymes. For ethanolamine compounds like this compound, several structural features can influence their metabolic stability.
The aromatic ring is a common site for oxidation by CYP enzymes. The presence and position of substituents on the ring can significantly affect the rate and regioselectivity of this process. The 4-amino group in the target compound is a key feature. Aromatic amines can undergo N-oxidation and other metabolic transformations. In the case of practolol, which has a 4-acetamido group, metabolism involves hydroxylation of the aromatic ring and deacetylation nih.gov. The free amino group in this compound could be a site for N-acetylation, a common phase II metabolic pathway.
The ethanolamine side chain contains a secondary alcohol, which can be a target for oxidation to a ketone. The presence of the hydroxyl group also provides a site for glucuronidation.
Advanced Analytical and Spectroscopic Characterization of 1 4 Amino Phenyl 2 Isopropylamino Ethanol in Research
Chromatographic Techniques for the Isolation and Purity Assessment of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol
Chromatography is fundamental to the separation and purity verification of this compound from synthesis reaction mixtures or biological extracts. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and non-volatile nature. A reverse-phase (RP-HPLC) method is typically employed for effective separation.
Method development involves the systematic optimization of several key parameters to achieve sharp, symmetrical peaks with good resolution from impurities. A common approach would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. sielc.com For mass spectrometry compatibility, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile salts. sielc.com The aromatic aminophenyl group allows for strong ultraviolet (UV) absorbance, making a photodiode array (PDA) detector a suitable choice for detection and quantitation.
For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization with a fluorescent tag can be utilized, followed by fluorescence detection (FLD). nih.govresearchgate.net This is particularly useful for detecting trace amounts of the compound. squ.edu.om
Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 100 mm x 3.0 mm, 2.7 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of the amine groups. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the reverse-phase column. |
| Gradient | Isocratic or Gradient Elution | A gradient (e.g., 10% to 90% B over 15 minutes) can be used to separate impurities with a wide range of polarities. nih.gov |
| Flow Rate | 0.5 mL/min | A typical flow rate for analytical columns of this dimension. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. nih.gov |
| Detector | UV-Vis (PDA) at ~240 nm | The aminophenyl chromophore exhibits strong absorbance in this region. |
| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the presence of hydroxyl and amine functional groups. These groups can lead to poor peak shape and thermal degradation in the GC inlet and column. nih.gov
To overcome these limitations, derivatization is required to convert the polar functional groups into less polar, more volatile moieties. Common derivatization strategies include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH and -NH groups into trimethylsilyl ethers and amines.
Acylation: Reaction with reagents such as trifluoroacetic anhydride (TFAA) to form ester and amide derivatives.
Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms). A temperature-programmed elution is used to separate the derivative from other components. Detection is typically performed using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. nih.gov
Spectroscopic Methods for Structural Elucidation of this compound and its Metabolites
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the connectivity of atoms and the stereochemistry of the molecule.
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the aromatic protons (a classic AA'BB' pattern for a para-substituted ring), the methine proton adjacent to the hydroxyl group, the methylene protons, the isopropyl methine, and the isopropyl methyl groups. youtube.com
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. core.ac.uk
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to -NH₂) | ~6.6 | Doublet | ~8.5 |
| Aromatic H (meta to -NH₂) | ~7.0 | Doublet | ~8.5 |
| -CH(OH)- | ~4.5 | Doublet of doublets | ~4, ~8 |
| -CH₂-N- | ~2.8-3.0 | Multiplet | - |
| -CH(CH₃)₂ | ~2.9 | Septet | ~6.5 |
| -CH(CH₃)₂ | ~1.1 | Doublet | ~6.5 |
Mass Spectrometry (MS) provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. nih.gov When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for identifying the compound in complex mixtures.
The molecular ion peak (M+) in the mass spectrum confirms the molecular weight. For this compound (C₁₁H₁₈N₂O), the molecular ion will be an even number, consistent with the nitrogen rule. The fragmentation of the molecule under electron ionization (EI) or collision-induced dissociation (CID) is predictable. Key fragmentation pathways include:
Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.org
Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable, leading to the formation of a resonance-stabilized iminium ion. The loss of the largest alkyl group is preferred. libretexts.org For this compound, cleavage next to the nitrogen could result in a characteristic fragment. docbrown.info
Cleavage of the C-C bond between the hydroxyl-bearing carbon and the aromatic ring would produce a benzylic radical and a charged amino alcohol fragment.
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 194 | [C₁₁H₁₈N₂O]⁺ | Molecular Ion (M⁺) |
| 179 | [C₁₀H₁₅N₂O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. |
| 106 | [C₇H₈N]⁺ | Cleavage between C1 and C2 of the ethanol (B145695) chain, retaining charge on the aminobenzyl fragment. |
| 88 | [C₅H₁₂NO]⁺ | Cleavage between C1 and C2 of the ethanol chain, retaining charge on the isopropylamino-ethanol fragment. |
Quantitative Analytical Methodologies for this compound in Biological Matrices (Research Focused)
For research purposes, quantifying this compound in biological matrices such as plasma, urine, or tissue homogenates requires highly sensitive and selective methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. nih.gov
The methodology involves several key steps:
Sample Preparation: The initial step is to isolate the analyte from the complex biological matrix. This typically involves protein precipitation (e.g., with acetonitrile or methanol), followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the sample.
Chromatographic Separation: A fast separation is often achieved using Ultra-High-Performance Liquid Chromatography (UPLC), which provides sharper peaks and shorter run times compared to conventional HPLC. A reverse-phase C18 column is commonly used.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (typically the protonated molecular ion, [M+H]⁺) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor → product ion transition is highly specific to the target analyte. An internal standard, often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.
Table 4: Hypothetical LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Description |
|---|---|
| Sample Prep | Protein precipitation with acetonitrile, followed by SPE on a mixed-mode cation exchange cartridge. |
| LC System | UPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |
| MS Mode | Multiple Reaction Monitoring (MRM). |
| Precursor Ion ([M+H]⁺) | m/z 195.15 |
| Product Ion | e.g., m/z 106.08 (corresponding to the aminobenzyl fragment). |
| Internal Standard | This compound-d7. |
| Calibration | A calibration curve is constructed by analyzing samples with known concentrations of the analyte. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of polar and thermally labile compounds like this compound. This method offers high selectivity and sensitivity, making it ideal for detecting trace amounts of the analyte in complex biological and environmental samples. thermofisher.com The initial chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), resolves the target analyte from matrix components. helixchrom.comlcms.cz Following separation, the compound is ionized, commonly with electrospray ionization (ESI), and subjected to tandem mass spectrometry for definitive identification and quantification. chromatographyonline.comnih.gov
The mass spectrometer operates in modes such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte are monitored. nih.govresearchgate.net This process provides excellent specificity, minimizing interferences from the sample matrix. The choice of mobile phases, column chemistry, and MS parameters is optimized to achieve the best retention, peak shape, and signal intensity for the target compound. For instance, methods have been developed for the simultaneous analysis of various catecholamines and related compounds in biological fluids, demonstrating the versatility of LC-MS/MS. nih.govshimadzu.com The high sensitivity of modern LC-MS/MS systems allows for the establishment of low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range. lcms.czlcms.cz
| Analyte Class | Matrix | Chromatography Mode | Ionization Source | Key Findings |
|---|---|---|---|---|
| Ethanolamines | Water | Mixed-mode (Reversed Phase/Cation Exchange) | Electrospray Ionization (ESI) | Sensitive and selective sub-ppb level detection achieved in a 6-minute run time. chromatographyonline.com |
| Catecholamines | Plasma | Reversed-Phase | Not specified | Simultaneous analysis of four catecholamines was achieved by adding an ion-pairing reagent to the final extract. shimadzu.com |
| Dopamine | Urine | Reversed-Phase (C18) | Jet-Stream ESI | Rapid and sensitive quantification without derivatization, with a retention time of 2.28 minutes. nih.gov |
| Plasma Free Metanephrines and Catecholamines | Plasma | Hydrophilic Interaction (HILIC) | Not specified | In-situ derivatization with propionic anhydride increased sensitivity by a factor of 4–30. nih.gov |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process employed to improve the analytical characteristics of a target compound. For this compound, which contains primary amine and secondary alcohol functional groups, derivatization can enhance volatility for gas chromatography (GC) or improve ionization efficiency and chromatographic retention for LC-MS analysis. sigmaaldrich.comresearchgate.net This strategy is particularly useful for increasing detection sensitivity and selectivity. nih.gov
Common derivatization strategies for amine-containing compounds include:
Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine and alcohol groups. libretexts.org The resulting derivatives are more volatile and can be readily analyzed by GC-MS. The introduction of halogen atoms also significantly enhances the response of an electron capture detector (ECD). libretexts.orgunitedchem.com
Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.commdpi.com This reduces the polarity and increases the thermal stability of the analyte, making it suitable for GC-MS analysis. sigmaaldrich.com
Fluorescent Labeling: For HPLC with fluorescence detection, reagents that introduce a fluorophore are used. Common agents include dansyl chloride, o-phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (FMOC). nih.govresearchgate.net These reagents react with the primary amine group, yielding highly fluorescent derivatives that can be detected at very low concentrations. libretexts.org
The choice of derivatizing reagent depends on the analytical technique being used and the specific characteristics of the analyte and sample matrix. greyhoundchrom.comrsc.org For example, propionic anhydride has been used for in-matrix derivatization to improve the sensitivity and specificity of LC-MS/MS analysis of related amines in plasma. nih.gov
| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Advantage |
|---|---|---|---|
| Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids, Alcohols, Amines, Thiols | GC-ECD | Enhances response at the electron capture detector. libretexts.org |
| Propionic Anhydride | Amine Group | LC-MS/MS | Increases sensitivity and specificity by preventing interference. nih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-Fluorescence | Forms highly fluorescent isoindole derivatives for sensitive detection. nih.govlibretexts.org |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC) | Primary and Secondary Amines, Alcohols | HPLC-Fluorescence/UV | Effective for a range of amines and alcohols, forming fluorescent derivatives. nih.govlibretexts.org |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Amine, Carboxyl groups | GC-MS | Increases volatility and thermal stability for GC analysis. mdpi.com |
Hyphenated Techniques for Complex Mixture Analysis of Ethanolamine (B43304) Compounds
Hyphenated techniques, which combine two or more analytical methods, are indispensable for the analysis of ethanolamine compounds within complex matrices. asdlib.org The most powerful and common of these is the coupling of a separation technique with a spectroscopic detection technique, such as LC-MS or GC-MS. asdlib.org This approach leverages the strengths of each individual technique to provide a level of analytical performance unattainable by either method alone.
The primary advantage of hyphenation is the ability to separate a complex mixture into its individual components before detection. asdlib.org Chromatography (either liquid or gas) serves as the separation engine, resolving analytes based on their physicochemical properties. helixchrom.com The mass spectrometer then acts as a highly specific and sensitive detector, providing structural information and enabling confident identification and precise quantification of the eluting compounds. asdlib.org
Theoretical and Computational Investigations of 1 4 Amino Phenyl 2 Isopropylamino Ethanol
Molecular Docking and Dynamics Simulations of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol with Target Proteins
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule (ligand), such as this compound, interacts with a biological target, typically a protein. These simulations provide insights into the binding affinity, mode, and the stability of the ligand-protein complex.
Prediction of Binding Modes and Interaction Hotspots
A molecular docking study would computationally place this compound into the binding site of a target protein. The primary goal is to identify the most likely binding orientation, or "pose," of the molecule. This prediction is based on scoring functions that estimate the binding affinity.
Key interactions that would be analyzed include:
Hydrogen Bonds: The amino and hydroxyl groups of this compound are potential hydrogen bond donors, while the nitrogen and oxygen atoms can also act as acceptors. Docking studies would identify specific amino acid residues in the target's binding site that can form these crucial interactions.
Hydrophobic Interactions: The phenyl ring and the isopropyl group would be expected to form hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The results of such a study would typically be presented in a table format, as shown in the hypothetical example below.
Hypothetical Binding Interactions of this compound
| Interaction Type | Functional Group of Ligand | Interacting Residue of Target Protein |
| Hydrogen Bond (Donor) | Amino Group (-NH2) | Aspartic Acid (ASP) |
| Hydrogen Bond (Donor) | Hydroxyl Group (-OH) | Serine (SER) |
| Hydrogen Bond (Acceptor) | Amino Group (-NH2) | Glutamine (GLN) |
| Hydrophobic | Isopropyl Group | Valine (VAL), Leucine (LEU) |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (PHE) |
This table is a hypothetical representation of potential interactions and is not based on published experimental data.
Conformational Changes Upon Ligand Binding
Following molecular docking, molecular dynamics (MD) simulations would be employed to observe the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the stability of the predicted binding pose and reveal any conformational changes in both the ligand and the protein upon binding. This is crucial as both molecules are flexible and can adapt their shapes to optimize interactions. The simulation would track atomic movements, allowing for the analysis of the stability of key hydrogen bonds and hydrophobic contacts.
Quantum Chemical Calculations for the Electronic Structure and Reactivity of this compound
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties are fundamental to its reactivity and interactions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ajchem-a.com
For this compound, the amino group on the phenyl ring would likely contribute significantly to the HOMO, indicating this region's propensity for electrophilic attack. The LUMO might be distributed across the aromatic ring.
Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.5 | Associated with electron-donating regions (e.g., amino group) |
| LUMO | -0.8 | Associated with electron-accepting regions |
| HOMO-LUMO Gap | 4.7 | Indicates high chemical stability |
This table contains hypothetical values for illustrative purposes.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It helps to visualize regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are valuable for predicting non-covalent interactions. For this compound, the regions around the nitrogen and oxygen atoms would be expected to show negative electrostatic potential, making them likely sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors.
Prediction of Pharmacokinetic Properties (In Silico) for this compound Analogues
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. cdr.fi These predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. For analogues of this compound, various molecular descriptors would be calculated to predict properties such as:
Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes.
Aqueous Solubility (logS): Affects absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
Human Intestinal Absorption (HIA): Estimates the extent of absorption from the gut.
These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with their physicochemical and biological properties. nih.gov
Hypothetical In Silico ADME Predictions for Analogues
| Analogue | Predicted logP | Predicted logS | Predicted BBB Permeability | Predicted HIA (%) |
| 1-(4-Amino-phenyl)-2-ethylamino-ethanol | 1.2 | -2.5 | Low | 85 |
| 1-(4-Amino-phenyl)-2-propylamino-ethanol | 1.7 | -3.0 | Low | 88 |
| 1-(4-Amino-3-chloro-phenyl)-2-isopropylamino-ethanol | 2.5 | -3.8 | Moderate | 90 |
This table presents hypothetical data for illustrative purposes and is not derived from experimental studies.
Absorption, Distribution, Metabolism (excluding excretion data) Prediction Models
In the early stages of drug discovery, in silico models are invaluable for predicting the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). srce.hr These computational tools offer a rapid and cost-effective means to evaluate a molecule's potential before its synthesis. srce.hr For this compound, a molecule belonging to the phenylethanolamine class, several key ADME parameters can be predicted using various computational models. These models are built upon large datasets of experimentally determined properties of other chemical compounds. nih.gov
The prediction of ADME properties for a novel compound like this compound relies on its structural similarity to known drugs, such as beta-blockers and other adrenergic agonists. The key physicochemical properties that influence ADME are lipophilicity (log P), aqueous solubility, molecular weight, and polar surface area. These parameters are used in models like Lipinski's Rule of Five to predict oral bioavailability. nih.gov
Below is a table of predicted ADME properties for this compound, generated based on computational models and data from structurally related compounds. It is important to note that these are theoretical predictions and would require experimental validation.
| ADME Parameter | Predicted Value/Classification | Significance in Pharmacokinetics |
|---|---|---|
| Molecular Weight | 210.29 g/mol | Influences diffusion and transport across biological membranes. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates lipophilicity; affects absorption and distribution. |
| Aqueous Solubility | Moderately Soluble | Crucial for dissolution in the gastrointestinal tract and systemic circulation. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Indicates the likelihood of the compound crossing into the central nervous system. |
| Plasma Protein Binding | Moderate | Affects the free concentration of the drug available to exert its pharmacological effect. |
In Silico Metabolic Pathway Prediction
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. In silico metabolic pathway prediction tools identify potential sites of metabolism on a molecule and the resulting metabolites. creative-biolabs.com These predictions are typically based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.net For this compound, several metabolic pathways can be anticipated based on its chemical structure, which is shared by many beta-adrenergic agents. nih.gov
The primary sites for metabolism are expected to be the aromatic ring, the secondary alcohol, and the secondary amine. Common metabolic reactions for this class of compounds include aromatic hydroxylation, N-dealkylation, and O-dealkylation. The prediction of which specific CYP isoenzymes (e.g., CYP2D6, CYP3A4) are involved is also a key aspect of these in silico analyses. news-medical.net
The following table outlines the predicted metabolic pathways and the potential resulting metabolites for this compound.
| Metabolic Pathway | Predicted Metabolite | Enzymatic Reaction |
|---|---|---|
| Aromatic Hydroxylation | 1-(4-Amino-5-hydroxy-phenyl)-2-isopropylamino-ethanol | Addition of a hydroxyl group to the phenyl ring. |
| N-Dealkylation | 1-(4-Amino-phenyl)-2-amino-ethanol | Removal of the isopropyl group from the nitrogen atom. |
| Oxidative Deamination | 1-(4-Amino-phenyl)-2-hydroxy-acetaldehyde | Removal of the amino group, followed by oxidation. |
| Glucuronidation | This compound-O-glucuronide | Conjugation of glucuronic acid to the hydroxyl group. |
| Sulfation | This compound-O-sulfate | Conjugation of a sulfate (B86663) group to the hydroxyl group. |
Conformational Analysis and Energy Landscape Mapping of this compound
The biological activity of a molecule is intimately linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. nih.govnih.gov For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. The collection of all possible conformations and their corresponding potential energies is known as the conformational energy landscape. nih.gov
Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore this landscape. nih.gov These studies are crucial for understanding how the molecule might bind to its biological target, such as a G-protein coupled receptor. The specific arrangement of functional groups in space (the pharmacophore) is critical for receptor recognition and activation. nih.gov
For this compound, key conformational features include the orientation of the aminophenyl group relative to the ethanolamine (B43304) side chain and the conformation of the isopropylamino group. The energy landscape would reveal the most probable conformations in a biological environment and the energetic cost of transitioning between them.
The table below summarizes key aspects of the conformational analysis and energy landscape for this compound, based on theoretical considerations for this class of molecules.
| Conformational Feature | Description | Predicted Energetic State | Potential Significance |
|---|---|---|---|
| Torsion Angle (C-C-O-H) | Rotation around the carbon-carbon bond of the ethanolamine backbone. | Multiple low-energy staggered conformations. | Determines the spatial relationship between the hydroxyl and amino groups. |
| Torsion Angle (Aryl-C) | Rotation of the aminophenyl group relative to the side chain. | Relatively low barrier to rotation, with preferred perpendicular and coplanar orientations. | Influences the interaction of the aromatic ring with the receptor binding pocket. |
| Isopropyl Group Orientation | Rotation around the C-N bond of the isopropylamino group. | Steric hindrance leads to preferred orientations of the isopropyl methyl groups. | Critical for selectivity and potency at adrenergic receptors. |
| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the amino and hydroxyl groups. | Can stabilize certain conformations, lowering their energy. | Affects the overall shape and polarity of the molecule. |
Future Research Directions and Translational Potential in Chemical Biology for 1 4 Amino Phenyl 2 Isopropylamino Ethanol
Emerging Methodologies for Studying Ethanolamine (B43304) Derivatives and their Biological Interactions
The study of ethanolamine derivatives, such as 1-(4-Amino-phenyl)-2-isopropylamino-ethanol, is continually advancing through the development of sophisticated analytical techniques. Given the compound's chirality, which is common for phenylethanolamines, enantioselective separation and analysis are crucial for understanding its biological activities, as different enantiomers can have distinct pharmacological effects.
Advanced Chromatographic and Spectrometric Techniques:
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the enantiomeric separation of chiral amines. chromatographyonline.com The use of specialized chiral stationary phases, such as those based on cyclofructans, allows for the effective resolution of enantiomers. chromatographyonline.com For instance, in the analysis of primary amines, SFC has shown comparable selectivity and analysis times to HPLC, with the added benefit of improved peak symmetries. chromatographyonline.com
Mass spectrometry (MS) serves as a vital complementary technique to chromatography for the analysis of chiral compounds. acs.org Chemical derivatization can be employed to convert enantiomers into diastereomers, facilitating their separation and detection by methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). acs.orgnih.gov For low molecular weight and polar N,N-disubstituted ethanolamines, derivatization techniques such as benzylation have been shown to improve their GC-MS profiles, which could be applicable to this compound. nih.gov
Interactive Data Table: Analytical Methodologies for Ethanolamine Derivatives
| Methodology | Principle | Application to this compound | Key Advantages |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (R) and (S) enantiomers. | High resolution, established methods. chromatographyonline.com |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis for identification and quantification. | Sensitive detection and quantification in biological matrices. | High sensitivity and specificity. |
| GC-MS with Derivatization | Volatilization and separation in the gas phase, often requiring derivatization for polar molecules. | Analysis of the compound after conversion to a more volatile derivative (e.g., silylation, benzylation). nih.gov | Provides structural information through fragmentation patterns. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | Enantioselective analysis using chiral selectors in the buffer. | High efficiency, low sample consumption. |
Potential of this compound as a Molecular Probe in Biochemical Research
The structural features of this compound suggest its potential as a scaffold for the development of molecular probes. The primary amino group on the phenyl ring provides a reactive handle for the attachment of fluorophores or other reporter groups.
Fluorescent Probes for Biological Imaging:
Fluorescent probes are invaluable tools for visualizing and studying biological processes in real-time. The design of such probes often involves a recognition element, which binds to a specific target, and a signaling component (fluorophore). The ethanolamine scaffold can be incorporated into fluorescent probes for various applications. For example, a fluorescent probe based on a tetraphenylethylene–rhodamine scaffold utilized ethylenediamine (B42938) as a recognition unit for the detection of phosgene. rsc.org
By conjugating a suitable fluorophore to the amino group of this compound, it may be possible to create probes that target specific biological molecules or cellular compartments. The inherent biological activity of the phenylethanolamine core could be leveraged to direct the probe to particular receptors or enzymes. The development of libraries of fluorescent probes with varied substrate moieties has proven to be an effective strategy for screening and identifying probes for tumor-selective imaging. rsc.org
Design and Synthesis of Next-Generation Research Compounds Based on the this compound Scaffold
The this compound structure can serve as a versatile scaffold for the synthesis of new chemical entities with tailored biological activities. The principles of medicinal chemistry, particularly structure-activity relationship (SAR) studies, can guide the design of next-generation compounds.
Structure-Activity Relationship (SAR) Guided Design:
SAR studies involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. drugdesign.org For phenethylamine (B48288) derivatives, modifications to the phenyl ring, the ethylamine (B1201723) backbone, and the amine substituent can significantly impact their affinity for biological targets, such as the 5-hydroxytryptamine type 2A receptor (5-HT2AR). nih.gov For instance, the presence of alkyl or halogen groups at the para position of the phenyl ring has been shown to positively influence binding affinity in some phenethylamines. nih.gov
Synthetic Strategies for Diversification:
The synthesis of analogs of this compound can be achieved through various synthetic routes. The amino group on the phenyl ring allows for a range of modifications, including acylation, alkylation, and arylation, to explore the impact of different substituents on biological activity. Furthermore, the hydroxyl and secondary amine groups of the ethanolamine moiety can also be functionalized to generate a diverse library of compounds for biological screening.
Challenges and Opportunities in the Academic Research of Substituted Ethanolamines
The academic research of substituted ethanolamines like this compound presents both challenges and opportunities.
Challenges:
Stereoselective Synthesis: The presence of a chiral center in many biologically active ethanolamines necessitates the development of efficient and scalable stereoselective synthetic methods to obtain enantiomerically pure compounds.
Complexity of Biological Systems: Elucidating the precise mechanism of action of these compounds can be challenging due to the complexity of biological systems and the potential for off-target effects.
Predicting Biological Activity: While SAR studies provide valuable insights, accurately predicting the biological activity of novel derivatives remains a significant challenge, often requiring extensive experimental screening. frontiersin.org
Opportunities:
Unexplored Chemical Space: The vast chemical space of substituted ethanolamines offers ample opportunities for the discovery of novel compounds with unique biological activities.
Interdisciplinary Research: The study of these compounds lies at the intersection of chemistry, biology, and medicine, fostering interdisciplinary collaborations that can accelerate discovery.
Development of Novel Therapeutics and Research Tools: Substituted ethanolamines hold the potential for the development of new therapeutic agents for a range of diseases, as well as novel molecular probes to further our understanding of fundamental biological processes. Quantum chemical studies are being used to understand the electronic and steric effects on the reactions of substituted ethanolamines, which can aid in the design of more efficient molecules for specific applications, such as CO2 capture. wur.nl
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(4-Amino-phenyl)-2-isopropylamino-ethanol to improve yield and enantiomeric purity?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts and reaction conditions. For example, refluxing 4-aminophenyl precursors with isopropylamine derivatives in ethanol under acidic conditions (e.g., acetic acid) can enhance coupling efficiency . To improve enantiomeric purity, chiral resolution techniques such as HPLC with chiral stationary phases (CSPs) or asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) are recommended. Evidence from Mirabegron intermediate synthesis highlights the use of recrystallization in ethanol/water mixtures to isolate enantiomerically enriched products .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound and its intermediates?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm amine and ethanol moiety connectivity .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., verifying the configuration of chiral centers) .
- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Identify functional groups (e.g., primary amine N-H stretches at ~3300 cm) .
Q. How should researchers design in vitro assays to evaluate the compound’s receptor binding affinity and selectivity for beta-adrenergic receptors?
- Methodological Answer : Use radioligand displacement assays with H-labeled antagonists (e.g., H-propranolol) in isolated rat cardiomyocyte membranes. Competitive binding curves generated via scintillation counting can calculate IC values. Selectivity is assessed by comparing binding affinities across β1, β2, and β3 receptor subtypes expressed in HEK293 cells . Include positive controls (e.g., isoproterenol) and validate results with functional assays like cAMP accumulation .
Advanced Research Questions
Q. How do enantiomeric differences in this compound impact its pharmacological activity as a beta-adrenergic antagonist?
- Methodological Answer : Enantiomers often exhibit divergent receptor interactions. For example, (R)-enantiomers may show higher β1-receptor antagonism due to steric compatibility with the receptor’s hydrophobic pocket, while (S)-enantiomers display reduced efficacy. Pharmacological studies in urethane-anesthetized rats revealed that d(-)-INPEA (a structural analog) had stronger heart rate inhibition than l(+)-INPEA . Use molecular docking simulations (e.g., AutoDock Vina) to model enantiomer-receptor interactions and validate with in vivo dose-response curves .
Q. What strategies can resolve contradictions in reported beta-blocking efficacy across different in vivo models?
- Methodological Answer : Discrepancies may arise from species-specific receptor expression or metabolic variations. Address this by:
- Comparative Pharmacokinetics : Measure plasma half-life and metabolite profiles in rodents vs. primates using LC-MS/MS .
- Dose-Response Standardization : Normalize doses to receptor occupancy levels via PET imaging with C-CGP 12177 .
- Model-Specific Variables : Control for anesthesia effects (e.g., urethane vs. pentobarbital) and baseline sympathetic tone .
Q. What metabolic pathways should be considered when assessing the compound’s stability in biological systems?
- Methodological Answer : Primary metabolic routes include:
- Hepatic Oxidation : Cytochrome P450 (CYP2D6)-mediated N-dealkylation of the isopropylamino group, forming 4-aminophenylethanol derivatives .
- Conjugation : Glucuronidation of the phenolic hydroxyl group (if present in analogs) .
- In Vitro Models : Use human liver microsomes (HLMs) or hepatocyte cultures to profile metabolites. Stabilize the compound against degradation by adding ascorbic acid (1 mM) to buffer solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
